molecular formula C15H20O3S B13569120 (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate CAS No. 19245-65-9

(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B13569120
CAS No.: 19245-65-9
M. Wt: 280.4 g/mol
InChI Key: JBZMSSXBOYDOIV-UHFFFAOYSA-N
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Description

(Bicyclo[221]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure. It is also used in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups attached to the core structure.

    Bicyclo[2.1.1]hexane derivatives: These compounds have a similar bicyclic framework but with a different ring size and substitution pattern.

Uniqueness

(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a bicyclic core and a sulfonate ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3S/c1-11-2-6-15(7-3-11)19(16,17)18-10-14-9-12-4-5-13(14)8-12/h2-3,6-7,12-14H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMSSXBOYDOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304835
Record name (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19245-65-9
Record name NSC167519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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